5-(4-metiltio fenil)-5-oxo valerato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

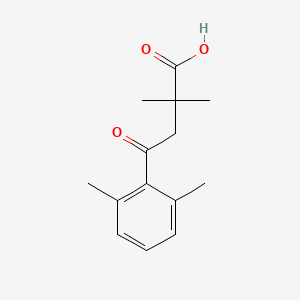

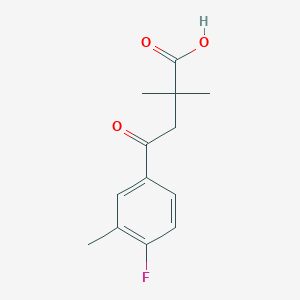

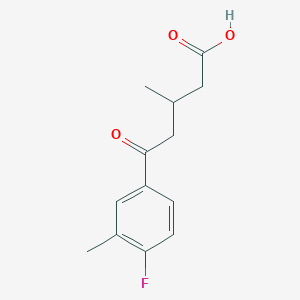

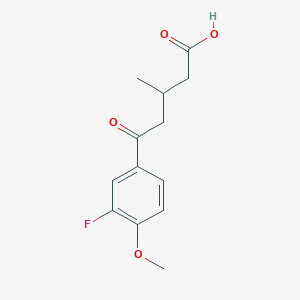

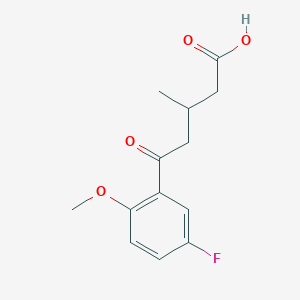

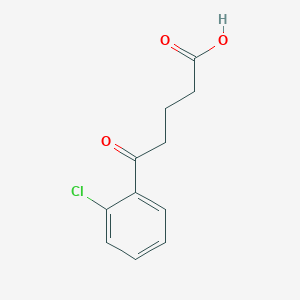

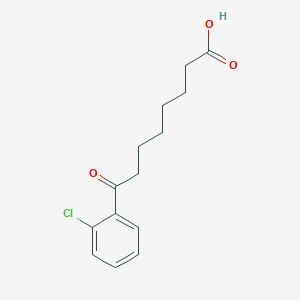

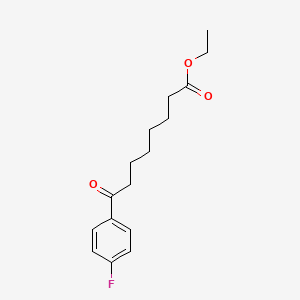

Ethyl 5-(4-methylthiophenyl)-5-oxovalerate is a useful research compound. Its molecular formula is C14H18O3S and its molecular weight is 266.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 5-(4-methylthiophenyl)-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-methylthiophenyl)-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Propiedades Anticancerígenas

El 5-(4-metiltio fenil)-5-oxo valerato de etilo, como derivado de tiofeno, se ha estudiado por sus potenciales propiedades anticancerígenas. Se sabe que los derivados de tiofeno exhiben una variedad de actividades farmacológicas, incluidos efectos anticancerígenos . La estructura del compuesto permite la interacción con objetivos biológicos que pueden estar involucrados en la progresión del cáncer, lo que lo convierte en un candidato para un mayor desarrollo de fármacos e investigación sobre terapias contra el cáncer.

Electrónica Orgánica: Aplicaciones de Semiconductores

En el campo de la electrónica orgánica, las moléculas a base de tiofeno, como el this compound, juegan un papel crucial en el desarrollo de semiconductores orgánicos . Estos compuestos pueden utilizarse en la fabricación de transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED), contribuyendo a los avances en dispositivos electrónicos flexibles y portátiles.

Ciencia de los Materiales: Inhibición de la Corrosión

Los derivados de tiofeno se utilizan en la química industrial como inhibidores de la corrosión . El this compound podría explorarse por su eficacia en la protección de metales y aleaciones contra la corrosión, lo cual es vital para prolongar la vida útil de los materiales utilizados en diversas industrias.

Desarrollo Farmacéutico: Efectos Antiinflamatorios y Analgésicos

La similitud estructural del this compound con otros fármacos que contienen tiofeno sugiere posibles aplicaciones antiinflamatorias y analgésicas . Este compuesto podría sintetizarse y probarse por su eficacia en la reducción de la inflamación y el dolor, contribuyendo al desarrollo de nuevos agentes terapéuticos.

Inhibición Enzimática: Inhibición de la Ureasa

La investigación ha indicado que ciertos derivados de tiofeno muestran una excelente actividad de inhibición de la ureasa . El this compound puede tener aplicaciones en el diseño de inhibidores de la ureasa, que son importantes en el tratamiento de enfermedades causadas por bacterias productoras de ureasa.

Actividad Antimicrobiana: Aplicaciones Antibacterianas y Antifúngicas

Se ha informado que los compuestos de tiofeno poseen propiedades antimicrobianas, incluidas actividades antibacterianas y antifúngicas . El this compound podría investigarse por su posible uso en la lucha contra infecciones microbianas, ya sea como un agente independiente o como parte de terapias combinadas.

Neurofarmacología: Potencial Ansiolítico y Antipsicótico

Dada la importancia terapéutica de los derivados de tiofeno en neurofarmacología, el this compound podría explorarse por sus efectos ansiolíticos y antipsicóticos . Su impacto en los receptores del sistema nervioso central podría conducir a nuevos tratamientos para trastornos psiquiátricos.

Química Agrícola: Desarrollo de Pesticidas

El marco estructural de los derivados de tiofeno se ha utilizado en el desarrollo de pesticidas . El this compound podría sintetizarse y probarse por su eficacia como pesticida, ofreciendo una solución potencial para la protección de cultivos contra plagas y enfermedades.

Mecanismo De Acción

- The primary targets of this compound are specific cellular components or molecules with which it interacts. Unfortunately, I don’t have specific information on the exact targets for this compound. However, in general, understanding the targets helps us predict its effects and potential side effects .

- Without specific data on this compound, we can’t provide precise details. However, most drugs work by binding to receptors, altering signaling pathways, or affecting enzymatic activity .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

ethyl 5-(4-methylsulfanylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3S/c1-3-17-14(16)6-4-5-13(15)11-7-9-12(18-2)10-8-11/h7-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHCNQQOXROBHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645599 |

Source

|

| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854859-01-1 |

Source

|

| Record name | Ethyl 4-(methylthio)-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854859-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.